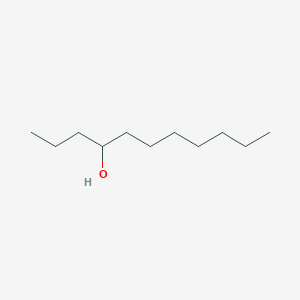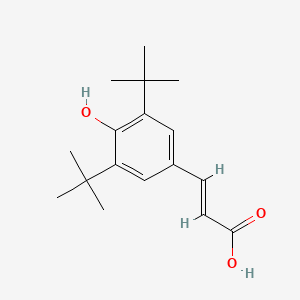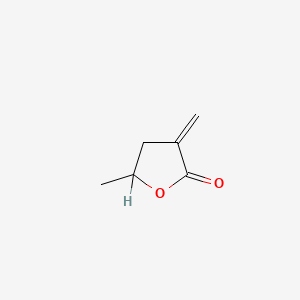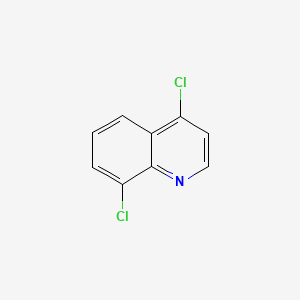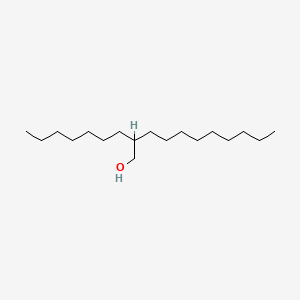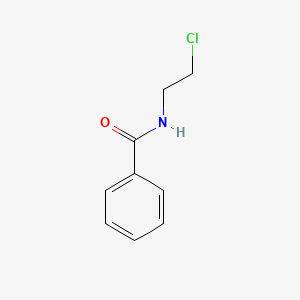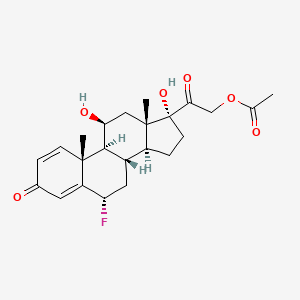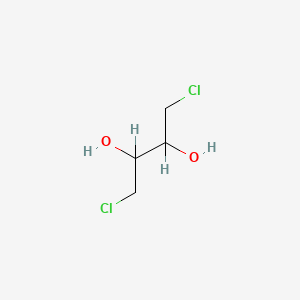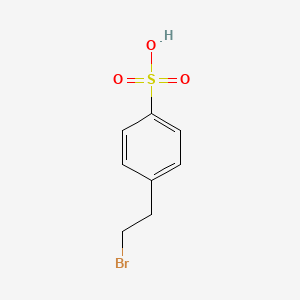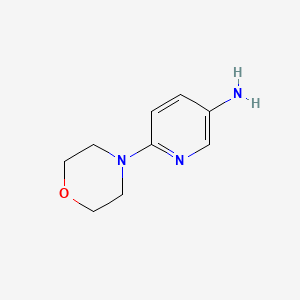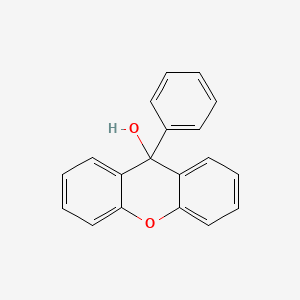
9-Phenylxanthen-9-ol
Overview
Description
9-Phenylxanthen-9-ol is a chemical compound with the molecular formula C19H14O2 . It has an average mass of 274.313 Da and a monoisotopic mass of 274.099365 Da .
Molecular Structure Analysis
The molecular structure of 9-Phenylxanthen-9-ol consists of 19 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI isInChI=1S/C19H14O2/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13,20H . Physical And Chemical Properties Analysis
9-Phenylxanthen-9-ol has a density of 1.3±0.1 g/cm3, a boiling point of 432.6±24.0 °C at 760 mmHg, and a flash point of 199.7±17.1 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its molar refractivity is 81.3±0.3 cm3, and its polar surface area is 29 Å2 .Scientific Research Applications
Photodehydroxylation Studies
9-Phenylxanthen-9-ol undergoes homolytic and heterolytic photodehydroxylation, which is strongly influenced by the solvent nature. This property is particularly useful in studying photodehydroxylation phenomena under various conditions .
Density Functional Theory (DFT) Studies
The compound has been used to study the cyclization of 2-phenoxybenzophenone into 9-phenyl-9H-xanthen-9-ol using DFT. This helps in understanding the reaction pathways and mechanisms involved in xanthydrol motif formation .
Antioxidant Agent Research
9-Phenylxanthen-9-ol has shown potent antioxidant inhibition activity, with significant implications for tumor cell growth inhibition in various cell lines such as Hela, Hep G2, and Caco-2 cells .
Nucleoside Protection in Synthesis
The compound has been utilized for regioselective protection of primary hydroxyl groups of nucleosides, which is a critical step in the synthesis of certain nucleoside derivatives .
Oligoribonucleotide Phosphotriester Intermediates
It has been involved in the study of acid-promoted removal of protecting groups from oligoribonucleotide phosphotriester intermediates, showcasing its role in nucleic acid chemistry .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . After skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . After eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . After ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
9-phenylxanthen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUPKFPOSRRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208279 | |
| Record name | 9-Phenylxanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenylxanthen-9-ol | |
CAS RN |
596-38-3 | |
| Record name | 9-Phenylxanthen-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Phenylxanthen-9-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 596-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenylxanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-phenylxanthen-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-PHENYLXANTHEN-9-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYU7R74XJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary photochemical pathways of 9-Phenylxanthen-9-ol upon UV irradiation?
A: Upon 248-nm laser flash photolysis, 9-Phenylxanthen-9-ol (1) undergoes both homolytic and heterolytic photodehydroxylation. [] The dominant pathway is heavily influenced by the solvent environment.
Q2: How does solvent polarity affect the photochemistry of 9-Phenylxanthen-9-ol?
A: In polar/hydroxylic solvents, especially aqueous mixtures, 9-Phenylxanthen-9-ol predominantly undergoes heterolytic photodehydroxylation, yielding the 9-phenylxanthenium cation (2). [, ] Conversely, in relatively nonpolar solvents like n-heptane and benzene, homolytic cleavage dominates, producing the 9-phenylxanthenyl radical (3). []
Q3: What is unique about the photogeneration of 9-phenylxanthenium cation in polar aprotic solvents?
A: While copious cation formation is expected in polar protic solvents, it's noteworthy that even in polar aprotic solvents like acetonitrile and 1,2-dichloroethane, detectable amounts of the 9-phenylxanthenium cation are photogenerated. [] This allows for time-resolved spectroscopic studies of the cation in relatively neutral and inert media.
Q4: What are the key characteristics of the fluorescence observed from the 9-phenylxanthenium cation?
A: The singlet-singlet fluorescence from the 9-phenylxanthenium cation (2) is intense, long-lived (λmaxF = 550 nm, τF = 25 ns in acetonitrile without quenchers), and almost insensitive to oxygen quenching (kq ≤ 5 × 10^8 M−1 s−1). [] This contrasts with the weak, fast-decaying doublet-doublet fluorescence of the 9-phenylxanthenyl radical (3).
Q5: How does the electrophilicity of the 9-phenylxanthenium cation change upon excitation?
A: The lowest excited singlet state of the 9-phenylxanthenium cation (2) exhibits significantly enhanced electrophilicity compared to its ground state. [] This is evident from the higher rate constants (kq) observed for its quenching by anions and lone-pair-containing molecules in the excited state.
Q6: Are there any studies on the basicity of 9-Phenylxanthen-9-ol and related compounds?
A: Yes, the basicity of 9-Phenylxanthen-9-ol and its derivatives has been investigated. [, ] For example, the pKR+ value of 1,8-dimethoxy-9-phenylxanthen-9-ol was determined to be -0.81, indicating the stability of its corresponding carbenium ion. [] This information provides insights into the reactivity and potential reaction mechanisms involving these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



